3-(benzyloxy)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
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Overview
Description
3-(benzyloxy)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyloxy group attached to the benzamide core, along with a phenyl group substituted with a 5-methyl-1,3-benzoxazol-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps:
Formation of the Benzoxazole Moiety: The 5-methyl-1,3-benzoxazole can be synthesized through the cyclization of 2-aminophenol with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative in the presence of a base.
Formation of the Benzamide Core: The final step involves the coupling of the benzyloxy-substituted benzene with the benzoxazole-substituted phenylamine through an amide bond formation reaction, typically using coupling reagents such as carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(benzyloxy)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The amide bond can be reduced to form an amine derivative.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
3-(benzyloxy)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The benzoxazole moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzyloxy)-4-methoxy-benzamide
- 3-(benzyloxy)-4,5-dimethoxy-benzamide
- 2-(5-methyl-1,3-benzoxazol-2-yl)phenol
Uniqueness
3-(benzyloxy)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to the combination of the benzyloxy group and the benzoxazole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C28H22N2O3 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C28H22N2O3/c1-19-10-15-26-25(16-19)30-28(33-26)21-11-13-23(14-12-21)29-27(31)22-8-5-9-24(17-22)32-18-20-6-3-2-4-7-20/h2-17H,18H2,1H3,(H,29,31) |
InChI Key |
KTQWGWBKQFNCNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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